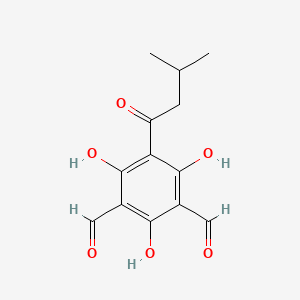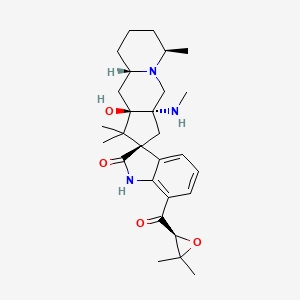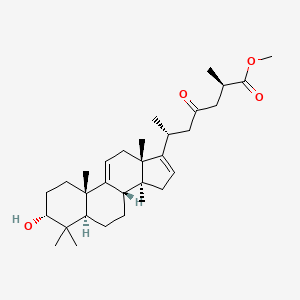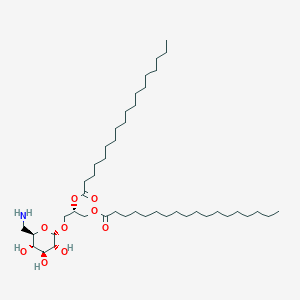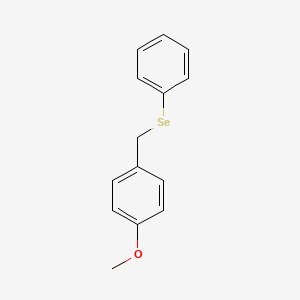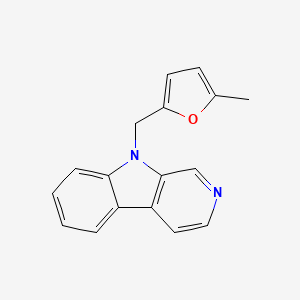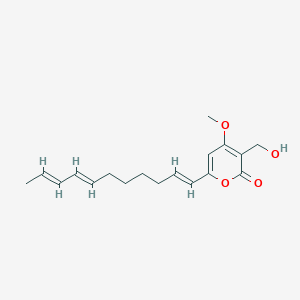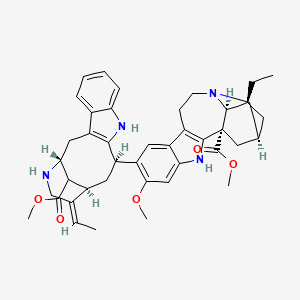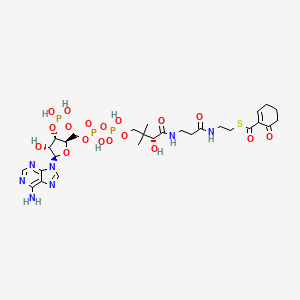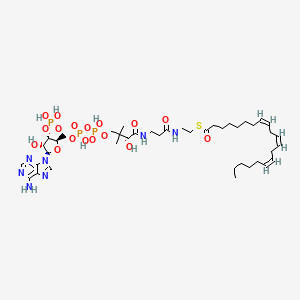
8Z,11Z,14Z-eicosatrienoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
all-cis-Icosa-8, 11, 14-trienoyl-CoA, also known as (8Z, 11Z, 14Z)-icosatrienoyl-CoA or CoA[20:3(8Z, 11Z, 14Z)], belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Thus, all-cis-icosa-8, 11, 14-trienoyl-CoA is considered to be a fatty ester lipid molecule. all-cis-Icosa-8, 11, 14-trienoyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. all-cis-Icosa-8, 11, 14-trienoyl-CoA has been primarily detected in urine. Within the cell, all-cis-icosa-8, 11, 14-trienoyl-CoA is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, all-cis-icosa-8, 11, 14-trienoyl-CoA is involved in cardiolipin biosynthesis CL(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:1(11Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(20:3(8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, and cardiolipin biosynthesis CL(20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway. all-cis-Icosa-8, 11, 14-trienoyl-CoA is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/14:0/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:3(8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/20:3(8Z, 11Z, 14Z)/18:0) pathway.
All-cis-icosa-8,11,14-trienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of all-cis-icosa-8,11,14-trienoic acid. It has a role as a human metabolite. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from an all-cis-icosa-8,11,14-trienoic acid. It is a conjugate acid of an (8Z,11Z,14Z)-icosatrienoyl-CoA(4-).
Scientific Research Applications
Synthesis and Transformation
- 8Z,11Z,14Z-Eicosatriene-5-ynoic acid and its tritium-labelled analogue, [5,6-3H]arachidonic acid, have been synthesized based on acetylenic compounds. This synthesis has been instrumental for the enzymatic synthesis of [5,6-3H]PGE2 and [5,6-3H]PGF2 alpha, showcasing its importance in prostaglandin research (Miagkova et al., 1987).
Mitochondrial Biosynthesis
- Research indicates that 8Z,11Z,14Z-eicosatrienoyl-CoA plays a role in mitochondrial biosynthesis. A study on the yeast Dipodascopsis uninucleata demonstrated that its cell-free enzyme extracts, which require CoASH, ATP, NAD+, and Mg2+, can biosynthesize 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid from arachidonic acid (Fox et al., 2000).
Metabolism and Biological Effects
- The metabolism of eicosatrienoic acids by enzymes such as lipoxygenases shows diverse biological effects. For example, the reticulocyte enzyme converted 8Z,11Z,14Z-eicosatrienoic acid into hydroperoxy derivatives, indicating its role in cell signaling and inflammation processes (Kühn et al., 1991).
Biosynthesis of Hydroxylated Fatty Acids
- In Dipodascopsis uninucleata, the biosynthesis of 3-hydroxylated fatty acids like 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid from various fatty acids including 8Z,11Z,14Z-eicosatrienoic acid has been observed, suggesting its involvement in the production of oxylipins (Venter et al., 1997).
Desaturation and Conversion to Arachidonate
- 8Z,11Z,14Z-eicosatrienoyl-CoA is a substrate in the desaturation process in rat liver microsomes. This process is crucial for the synthesis of arachidonoyl lecithin, highlighting its role in fatty acid metabolism (Pugh & Kates, 1977).
properties
CAS RN |
28879-98-3 |
|---|---|
Product Name |
8Z,11Z,14Z-eicosatrienoyl-CoA |
Molecular Formula |
C41H68N7O17P3S |
Molecular Weight |
1056 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z)-icosa-8,11,14-trienethioate |
InChI |
InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,28-30,34-36,40,51-52H,4-7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
FJWJALRUNNZIBB-DDQUOPDJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




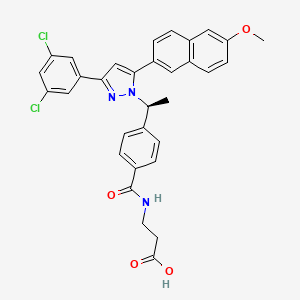
![4-[(8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1251897.png)

